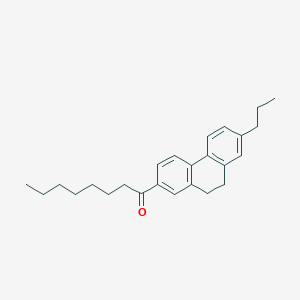
1-(7-Propyl-9,10-dihydrophenanthren-2-YL)octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Propyl-9,10-dihydrophenanthren-2-YL)octan-1-one is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a propyl group at the 7th position and an octanone group at the 1st position of the phenanthrene structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(7-Propyl-9,10-dihydrophenanthren-2-YL)octan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 9,10-dihydrophenanthrene, which is a key intermediate.
Alkylation: The 9,10-dihydrophenanthrene undergoes alkylation to introduce the propyl group at the 7th position.
Ketone Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(7-Propyl-9,10-dihydrophenanthren-2-YL)octan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
1-(7-Propyl-9,10-dihydrophenanthren-2-YL)octan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Propyl-9,10-dihydrophenanthren-2-YL)octan-1-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(7-Propyl-9,10-dihydrophenanthren-2-YL)octan-1-one can be compared with other phenanthrene derivatives:
9,10-Dihydrophenanthrene: Lacks the propyl and octanone groups, making it less complex.
1-(9,10-Dihydro-7-propyl-2-phenanthrenyl)octan-1-one: Similar structure but may have different substituents, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
61314-01-0 |
|---|---|
Molecular Formula |
C25H32O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(7-propyl-9,10-dihydrophenanthren-2-yl)octan-1-one |
InChI |
InChI=1S/C25H32O/c1-3-5-6-7-8-10-25(26)22-14-16-24-21(18-22)13-12-20-17-19(9-4-2)11-15-23(20)24/h11,14-18H,3-10,12-13H2,1-2H3 |
InChI Key |
MOOXKOMUPWLMRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


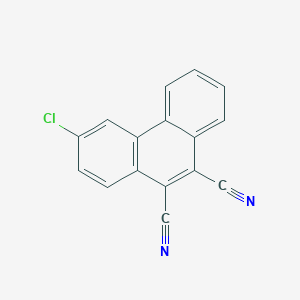
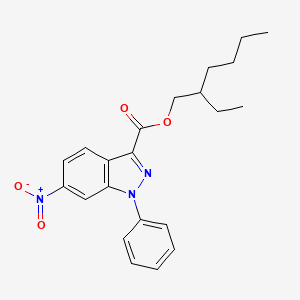
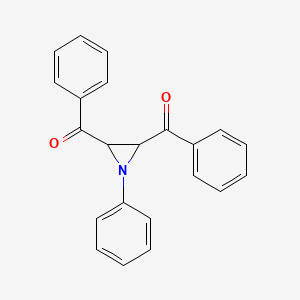
![6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14579330.png)
![2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B14579336.png)
![4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B14579345.png)
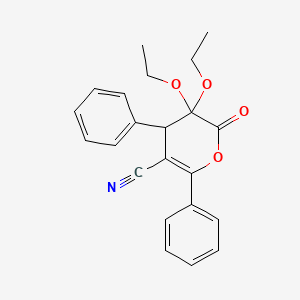
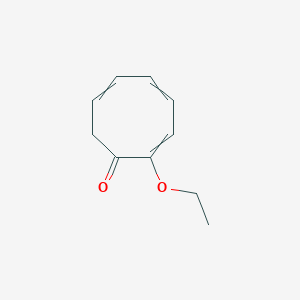
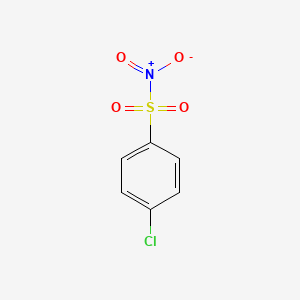
![6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one](/img/structure/B14579356.png)
![Phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl-](/img/structure/B14579369.png)
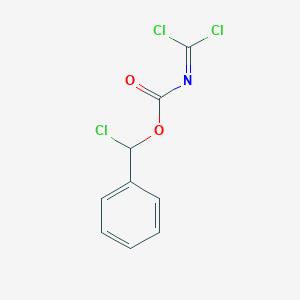
![Phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B14579378.png)
![4-Oxo-7-[(5-phenylpentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14579385.png)
